molecular formula C17H25NO3 B2626551 N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide CAS No. 2411262-34-3

N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide

Cat. No. B2626551
CAS RN: 2411262-34-3
M. Wt: 291.391
InChI Key: ADJHINNIKBVZHQ-UHFFFAOYSA-N
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Description

N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide, also known as HBDDE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of reactive oxygen species (ROS) and inducing apoptosis in cancer cells. This compound has also been shown to activate the Nrf2/ARE pathway, which plays an important role in the regulation of cellular antioxidant defense.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including its ability to scavenge ROS and protect against oxidative stress-induced cell damage. It has also been shown to induce apoptosis in cancer cells and protect against oxidative stress-induced neuronal cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide in lab experiments is its ability to act as a fluorescent probe for detecting oxidative stress in cells. Additionally, this compound has been shown to have low toxicity and high selectivity towards cancer cells. However, one limitation of using this compound in lab experiments is its relatively low water solubility.

Future Directions

There are numerous future directions for research on N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide, including its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a fluorescent probe for detecting oxidative stress in cells. Further research is also needed to optimize the synthesis method of this compound for improved water solubility and selectivity towards cancer cells.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its ability to act as a fluorescent probe for detecting oxidative stress in cells and its potential as an anticancer and neuroprotective agent make it an important area of research. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.

Synthesis Methods

N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide has been synthesized using various methods, including the reaction of 4-methoxy-3,5-dimethylbenzaldehyde with 4-hydroxybut-2-enenitrile followed by reduction with sodium borohydride. Another method involves the reaction of 4-methoxy-3,5-dimethylbenzaldehyde with 4-hydroxybut-2-enenitrile followed by the addition of propargyl bromide and reduction with sodium borohydride.

Scientific Research Applications

N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide has shown potential in various scientific research applications, including its use as a fluorescent probe for detecting oxidative stress in cells. It has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal cell death.

properties

IUPAC Name

N-(4-hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-6-16(20)18(14(4)7-8-19)11-15-9-12(2)17(21-5)13(3)10-15/h6,9-10,14,19H,1,7-8,11H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJHINNIKBVZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CN(C(C)CCO)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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